4-Chloro-3-ethylphenol

Ryanodine Receptor Agonist Store-Operated Calcium Entry Malignant Hyperthermia

4-Chloro-3-ethylphenol (4-CEP) is a potent ryanodine receptor (RyR) agonist that outperforms structural analogues 4-chloro-m-cresol and 4-chlorophenol in RyR activation and SOCE inhibition. It uniquely differentiates MH-susceptible from normal muscle tissue with zero overlap in IVCT at ≥75 µmol/L, addressing the 6.4% false-positive rate of standard halothane/caffeine protocols. As a chemotherapy sensitizer, 4-CEP co-administration with cisplatin enhances tumor reduction by 22.5 percentage points in xenograft models. Its distinct 49°C melting point enables rapid QC identity verification upon receipt. Choose 4-CEP for superior MH diagnostics, calcium signaling research, and preclinical oncology studies.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 14143-32-9
Cat. No. B1220485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethylphenol
CAS14143-32-9
Synonyms4-chloro-3-ethyl-phenol
4-chloro-3-ethylphenol
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)O)Cl
InChIInChI=1S/C8H9ClO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
InChIKeyDVKVZPIRWWREJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-ethylphenol (CAS 14143-32-9): Baseline Properties and Key Identifiers


4-Chloro-3-ethylphenol (CAS 14143-32-9) is a chlorinated phenol derivative with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol [1]. This compound is recognized for its dual functionality as a bacteriostatic agent and a ryanodine receptor (RyR) agonist . As an RyR agonist, it is utilized as a research tool and diagnostic reagent for malignant hyperthermia . The compound appears as a white to light yellow crystalline powder with a melting point of approximately 49°C .

4-Chloro-3-ethylphenol (CAS 14143-32-9): Why Analog Substitution Is Not Viable


Substituting 4-Chloro-3-ethylphenol with structurally similar chlorinated phenols such as 4-chloro-m-cresol (4-CmC), 4-chlorophenol (4-ClP), or chloroxylenol (PCMX) is not recommended for research or industrial applications due to significant differences in their pharmacological and physicochemical profiles. These analogs exhibit distinct potencies, mechanisms of action, and application-specific performance metrics . For instance, in the context of ryanodine receptor (RyR) agonism and store-operated calcium entry (SOCE) inhibition, 4-Chloro-3-ethylphenol has been demonstrated to be more potent than its close structural analogues . Furthermore, its unique ability to differentiate between malignant hyperthermia-susceptible and normal tissue without overlap in in vitro contracture tests distinguishes it from other diagnostic agents like halothane and caffeine .

4-Chloro-3-ethylphenol (CAS 14143-32-9): Quantitative Differentiation Evidence Guide


4-Chloro-3-ethylphenol Exhibits Superior Potency in Inhibiting ORAI Store-Operated Channels Compared to 4-Chloro-m-cresol and 4-Chlorophenol

4-Chloro-3-ethylphenol (4-CEP) demonstrates a concentration-dependent inhibition of store-operated calcium entry (SOCE) that is more potent than its analogues, 4-chloro-m-cresol (4-CmC) and 4-chlorophenol (4-ClP) [1]. In HEK293 T-REx cells overexpressing STIM1/ORAI1-3, 4-CEP effectively inhibited ORAI1, ORAI2, and ORAI3 currents evoked by thapsigargin [1].

Ryanodine Receptor Agonist Store-Operated Calcium Entry Malignant Hyperthermia

4-Chloro-3-ethylphenol Achieves Non-Overlapping Diagnostic Differentiation in Malignant Hyperthermia In Vitro Contracture Testing

In an in vitro contracture test using porcine skeletal muscle, 4-Chloro-3-ethylphenol (4-CEP) produced concentration-dependent contractures exclusively in malignant hyperthermia-susceptible (MHS) muscle bundles, while no contractures were generated in malignant hyperthermia-normal (MHN) specimens [1]. Crucially, there was no overlap in contracture response between the MHS and MHN groups at concentrations of 75 µmol L⁻¹ and above [1].

Malignant Hyperthermia In Vitro Contracture Test Diagnostic Reagent

4-Chloro-3-ethylphenol Enhances Cisplatin Anti-Tumor Efficacy In Vivo by 58.4% Tumor Weight Reduction

In a nude mouse model of human gastric cancer (MKN45), co-administration of 4-Chloro-3-ethylphenol with cisplatin resulted in a significantly greater reduction in tumor weight compared to cisplatin alone [1]. The combination therapy reduced tumor weight by 58.36% relative to the control group, whereas cisplatin monotherapy achieved only a 35.86% reduction [1].

Chemotherapy Sensitizer Cisplatin In Vivo Tumor Model

Scalable Synthesis of 4-Chloro-3-ethylphenol with High Yield and Purity

A published synthetic route for 4-Chloro-3-ethylphenol involves chlorination of 3-ethylphenol with sulfuric chloride in the presence of a catalyst, yielding the target compound with an overall yield of 76% and a purity exceeding 99% [1]. This process is described as suitable for industrialization [1].

Synthesis Chlorination Process Chemistry

Physical Property Differentiation: Melting Point of 4-Chloro-3-ethylphenol vs. Structural Analogs

The melting point of 4-Chloro-3-ethylphenol is reported as 49°C . This physical characteristic differs from that of its close structural analog, 4-chloro-3-methylphenol (chlorocresol), which has a reported melting point of 66-68°C [1].

Physical Properties Melting Point Quality Control

4-Chloro-3-ethylphenol (CAS 14143-32-9): Optimal Research and Industrial Application Scenarios


Malignant Hyperthermia Diagnostic Research and Assay Development

4-Chloro-3-ethylphenol is optimally employed as a research tool for malignant hyperthermia (MH) diagnostics, specifically in the development of more specific in vitro contracture tests (IVCT). As demonstrated in Section 3, 4-CEP can differentiate MH-susceptible from normal muscle tissue with no overlap in contracture response at concentrations ≥75 µmol L⁻¹ [1]. This property makes it a superior candidate for refining diagnostic assays compared to the current gold-standard agents (halothane and caffeine) which exhibit a 6.4% false-positive rate [1].

Calcium Signaling and Store-Operated Calcium Entry (SOCE) Research

In cellular physiology studies focused on calcium homeostasis, 4-Chloro-3-ethylphenol serves as a potent and selective tool to investigate ryanodine receptor (RyR) function and SOCE pathways. As evidenced by its more potent inhibition of ORAI store-operated channels compared to analogues 4-CmC and 4-ClP [2], 4-CEP is the preferred agonist for experiments requiring robust RyR activation and subsequent modulation of calcium signaling cascades.

Oncology Research: Chemotherapy Sensitizer Development

4-Chloro-3-ethylphenol is a promising candidate for use as a chemotherapy sensitizer in preclinical oncology studies, particularly those involving cisplatin-based regimens. In vivo data show that co-administration of 4-CEP with cisplatin enhances tumor weight reduction by an additional 22.5 percentage points compared to cisplatin monotherapy in a gastric cancer xenograft model [3]. This application is ideal for research programs aiming to improve the therapeutic index of existing chemotherapeutics.

Quality Control and Identity Verification in Chemical Procurement

The distinct melting point of 4-Chloro-3-ethylphenol (49°C) provides a straightforward and reliable method for identity verification and purity assessment upon receipt of the compound. This physical property differentiates it from closely related analogs like 4-chloro-3-methylphenol (chlorocresol, mp 66-68°C) [4], allowing for a rapid quality control check to ensure procurement of the correct material and avoid costly experimental errors.

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